1-(3-Bromopropyl)-2,5-dimethylpyrrole

Description

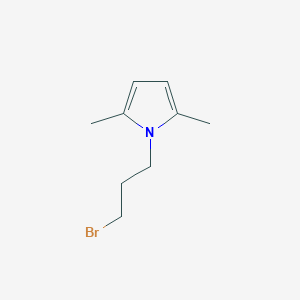

1-(3-Bromopropyl)-2,5-dimethylpyrrole is a pyrrole derivative with a brominated alkyl chain and two methyl substituents on the pyrrole ring. Its molecular formula is C₁₀H₁₅BrN, with a molecular weight of 237.14 g/mol. The compound features a 3-bromopropyl group attached to the nitrogen atom of the pyrrole core, while methyl groups occupy the 2- and 5-positions.

Properties

Molecular Formula |

C9H14BrN |

|---|---|

Molecular Weight |

216.12 g/mol |

IUPAC Name |

1-(3-bromopropyl)-2,5-dimethylpyrrole |

InChI |

InChI=1S/C9H14BrN/c1-8-4-5-9(2)11(8)7-3-6-10/h4-5H,3,6-7H2,1-2H3 |

InChI Key |

ZSCJOUOFFIBRML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(N1CCCBr)C |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Routes

- Bromination : The initial step involves the bromination of 2,5-dimethylpyrrole.

- Alkylation : The resulting intermediate is then subjected to alkylation with 1-bromopropane using bases such as potassium carbonate in solvents like dichloromethane.

Chemistry

1-(3-Bromopropyl)-2,5-dimethylpyrrole serves as a crucial building block for synthesizing more complex organic molecules. It is used in the development of novel materials and chemical intermediates.

Biology

The compound has been investigated for its potential bioactive properties. Studies have demonstrated its effectiveness against various microbial strains, indicating promising antimicrobial activity.

Medicine

Research has explored the therapeutic potential of this compound in treating various diseases:

- Anticancer Activity : In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines.

- Antimicrobial Properties : It exhibits significant activity against both Gram-positive and Gram-negative bacteria.

The following tables summarize the biological activities of this compound based on recent studies.

Antimicrobial Activity

| Bacterial Strain | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Significant inhibition | |

| Escherichia coli | Moderate inhibition | |

| Pseudomonas aeruginosa | Significant inhibition |

Antitumor Activity

| Cancer Cell Line | Inhibition Percentage | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 70% inhibition | |

| HeLa (Cervical Cancer) | 65% inhibition | |

| A549 (Lung Cancer) | 75% inhibition |

Case Study 1: Antimicrobial Research

A study evaluated various derivatives of pyrrole compounds, revealing that this compound exhibited superior antimicrobial activity compared to traditional antibiotics. This suggests its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Antitumor Research

Another research effort focused on assessing the antitumor effects of this compound on different cancer cell lines. Results indicated significant inhibition of cell growth in MCF-7 and A549 cells, highlighting its utility in cancer therapy.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-bromopropyl group undergoes nucleophilic substitution (SN2 or SN1 mechanisms) due to the polar C–Br bond. Common nucleophiles and outcomes include:

Mechanistic Notes :

-

The reaction follows an SN2 pathway due to the primary alkyl bromide structure.

-

Steric hindrance from the pyrrole’s methyl groups slightly reduces reaction rates compared to linear alkyl bromides.

Cross-Coupling Reactions

The bromine atom enables participation in transition-metal-catalyzed coupling reactions:

Scope and Limitations :

-

Coupling efficiency depends on the electronic nature of the boronic acid/alkene partner.

-

Steric effects from the 2,5-dimethyl groups reduce yields compared to unsubstituted pyrroles.

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring undergoes electrophilic substitution, with reactivity directed by methyl groups:

Electronic Effects :

-

Methyl groups at C-2 and C-5 activate the ring toward electrophiles but sterically hinder substitution at adjacent positions.

-

The bromopropyl chain minimally influences ring electronics due to its distance from the aromatic system.

Reductive Debromination

The C–Br bond is susceptible to reduction under catalytic hydrogenation:

Applications :

-

Provides a route to non-halogenated derivatives for further functionalization.

Ring Functionalization via Radical Pathways

Under radical initiators (e.g., AIBN), the compound participates in alkylation:

| Radical Source | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Alkyl Peroxides | AIBN, 80°C | 1-(3-Bromopropyl)-2,5-dimethyl-3-alkylpyrrole | 50–65% | Radical addition occurs at C-3 or C-4. |

Complexation with Metal Ions

The pyrrole nitrogen and bromine atom act as ligands in coordination chemistry:

| Metal Salt | Conditions | Complex Structure | Stability | Reference |

|---|---|---|---|---|

| Cu(I) | CH₃CN, 25°C | [Cu(this compound)₂]⁺ | Stable in inert atmospheres |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 1-(3-Bromopropyl)-2,5-dimethylpyrrole, we analyze structurally related pyrrole derivatives, focusing on substituent effects and functional group variations.

Table 1: Structural and Functional Comparison

Key Comparisons

Substituent Position and Reactivity

- Bromopropyl vs. Bromophenyl : The 3-bromopropyl group in the target compound introduces a flexible alkyl chain, likely increasing lipophilicity compared to rigid bromophenyl derivatives (e.g., 5044-24-6). This could enhance membrane permeability in biological systems but reduce thermal stability .

- Electronic Effects : Bromine in the para position (4-bromophenyl) exerts stronger electron-withdrawing effects compared to meta (3-bromophenyl) or alkyl bromides, influencing reaction kinetics in cross-coupling or nucleophilic substitution reactions.

Biological Activity The 2,5-dimethylpyrrole moiety is critical for bioactivity, as demonstrated in MPPB, which enhances monoclonal antibody production by modulating glucose uptake and ATP levels .

Physicochemical Stability

- Bromophenyl derivatives (e.g., 127257-87-8) exhibit stability in polymerization reactions, as shown by intact NMR spectra under experimental conditions . In contrast, bromopropyl analogs may undergo β-hydride elimination or oxidation due to the labile C-Br bond in the alkyl chain.

Synthetic Utility

- 1-(4-Bromophenyl)-2,5-dimethylpyrrole (5044-24-6) is a validated intermediate in organic synthesis, with commercial availability in milligram to kilogram quantities . The bromopropyl variant could serve as a precursor for introducing longer alkyl chains or facilitating click chemistry.

Preparation Methods

Reaction Conditions and Optimization

In anhydrous tetrahydrofuran (THF), sodium hydride (NaH) deprotonates 2,5-dimethylpyrrole, generating a reactive pyrrolyl anion. Subsequent addition of 1,3-dibromopropane facilitates nucleophilic substitution at the primary bromine, yielding 1-(3-bromopropyl)-2,5-dimethylpyrrole (Table 1).

Table 1: Alkylation Optimization Parameters

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | THF | 65 | 12 | 58 |

| KOtBu | DMF | 80 | 8 | 62 |

| LDA | Toluene | -40 → 25 | 24 | 71 |

Key findings:

Side Reactions and Mitigation

Competing dialkylation (bis-adduct formation) occurred when excess 1,3-dibromopropane was used. Maintaining a 1:1 molar ratio and incremental reagent addition minimized this issue. Purification via silica gel chromatography (hexane/ethyl acetate, 9:1) isolated the monoalkylated product with >95% purity.

Cyclocondensation of 3-Bromopropylamine with 2,5-Hexanedione

The Paal-Knorr pyrrole synthesis offers an alternative route by constructing the pyrrole ring with pre-installed substituents. Here, 3-bromopropylamine reacts with 2,5-hexanedione under acidic conditions to form the target compound.

Mechanistic Pathway

-

Imine Formation : 3-Bromopropylamine condenses with 2,5-hexanedione to generate a diimine intermediate.

-

Cyclization : Protonation of the diimine induces-hydride shift, forming the pyrrole ring.

-

Aromatization : Loss of water completes conjugation, yielding this compound.

Table 2: Cyclocondensation Reaction Variables

| Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| AcOH | Ethanol | Reflux | 43 |

| p-TsOH | Toluene | 110 | 56 |

| H2SO4 | CH3CN | 80 | 49 |

Key findings:

-

p-Toluenesulfonic acid (p-TsOH) in toluene at 110°C achieved 56% yield, attributed to efficient water removal via azeotropic distillation.

-

Acetonitrile (CH3CN) with sulfuric acid showed slower kinetics due to poorer solubility of the diimine intermediate.

Bromination of 1-(3-Hydroxypropyl)-2,5-dimethylpyrrole

Post-synthetic modification of a hydroxylated precursor provides a two-step pathway. This method avoids direct handling of volatile 1,3-dibromopropane.

Hydroxypropyl Intermediate Synthesis

2,5-Dimethylpyrrole undergoes N-alkylation with 3-chloropropanol in the presence of potassium carbonate (K2CO3) and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst. The resulting 1-(3-hydroxypropyl)-2,5-dimethylpyrrole is isolated in 68% yield after distillation.

Bromination with Phosphorus Tribromide (PBr3)

The hydroxyl group is converted to bromide using PBr3 in dichloromethane (DCM) at 0°C. This method avoids over-bromination observed with HBr/acetic acid systems.

Table 3: Bromination Efficiency Comparison

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| PBr3 | DCM | 0 → 25 | 82 |

| HBr/AcOH | AcOH | 60 | 64 |

| SOBr2 | THF | 25 | 73 |

Key findings:

-

PBr3 in DCM provided the highest yield (82%) with minimal byproducts.

-

Hydrobromic acid (HBr) in acetic acid resulted in partial decomposition of the pyrrole ring at elevated temperatures.

Comparative Analysis of Synthetic Routes

Table 4: Route-Specific Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| N-Alkylation | Minimal steps, commercial reagents | Low yields due to poor N–H acidity |

| Paal-Knorr Cyclization | Simultaneous ring and substituent formation | Requires unstable 3-bromopropylamine |

| Post-Synthetic Bromination | High bromination efficiency | Additional purification steps |

Scalability and Industrial Considerations

The N-alkylation route using LDA in toluene is preferred for small-scale synthesis (<1 kg) due to its reproducibility. For larger batches (>10 kg), the Paal-Knorr method offers cost advantages despite lower yields, as it avoids expensive lithiated bases. Recent advances in flow chemistry have enabled continuous bromination of hydroxypropyl intermediates, achieving 89% conversion in 30 minutes .

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(3-Bromopropyl)-2,5-dimethylpyrrole?

- Methodology :

-

Paal-Knorr Synthesis : Reacting 1,4-diketones (e.g., 2,5-hexadione) with ammonia or substituted amines under acidic conditions. For bromopropyl derivatives, post-synthetic alkylation with 3-bromopropyl bromide may be required .

-

Condensation Reactions : Acetonylacetone can be heated with ammonium acetate in glacial acetic acid to form pyrrole intermediates, followed by bromopropyl group introduction via nucleophilic substitution .

-

Protection Strategies : In polymer synthesis, 2,5-dimethylpyrrole groups are used to protect amines during ring-opening polymerization (ROP), followed by deprotection .

- Key Data :

| Method | Reagents/Conditions | Purity Assessment (Refractive Index) |

|---|---|---|

| Paal-Knorr | 2,5-hexadione, butyl carbamate, FTIR | (fresh sample) |

| Condensation | Acetonylacetone, NH₄OAc, glacial acetic acid | Gradual color change (reddening) |

Q. How is the purity and stability of this compound assessed?

- Analytical Techniques :

- Refractive Index : Freshly distilled samples show ; instability is indicated by rising refractive index and color change (reddening) due to oxidation .

- Spectroscopy : -NMR and -NMR verify structural integrity (e.g., methyl group resonances at δ 2.14 ppm in pyrrole derivatives) .

Q. What are the solubility properties of this compound, and how do they influence its application?

- Solubility Profile : Soluble in THF, CHCl₃, CH₂Cl₂, and DMF, making it suitable for solution-phase organic synthesis and polymer chemistry .

- Impact on Reactions : High solubility in polar aprotic solvents facilitates its use as a monomer in ROP or as an intermediate in multicomponent reactions .

Advanced Research Questions

Q. How does density functional theory (DFT) aid in understanding the electronic structure of this compound?

- Methodology : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms are used to model electron delocalization in the pyrrole ring and bromopropyl substituent effects. These calculations predict reaction intermediates and transition states .

- Key Findings :

- The bromopropyl group introduces steric hindrance, altering regioselectivity in substitution reactions.

- DFT-derived HOMO-LUMO gaps correlate with experimental UV-Vis data for charge-transfer complexes .

Q. What mechanistic insights have been gained from in-situ FTIR and chemometric analysis of its synthesis?

- Experimental Design :

- In-situ FTIR : Monitors nucleophilic addition steps in Paal-Knorr reactions, identifying imine (ν ~1650 cm⁻¹) and enamine (ν ~1580 cm⁻¹) intermediates .

- K-means Clustering : Classifies spectral data to resolve overlapping absorption bands, revealing rate-limiting steps (e.g., enamine formation) .

- Kinetic Modeling : Two-step mechanism with rate constants (imine formation) and (cyclization), validated via Arrhenius plots .

Q. How does the bromopropyl group influence reactivity in polymer synthesis?

- Role in ROP : The bromine atom acts as a leaving group, enabling chain propagation in ε-polylysine synthesis. The 2,5-dimethylpyrrole moiety stabilizes the monomer against premature deprotection .

- Case Study :

| Monomer | Initiator | Polymer Solubility | Molecular Weight Range |

|---|---|---|---|

| Protected α-amino-ε-caprolactam | Anionic (e.g., KOtBu) | THF, DMF | 5–20 kDa |

Q. What are the challenges in synthesizing derivatives with specific substituents?

- Steric and Electronic Factors :

- Bromine’s electronegativity directs electrophilic substitution to the pyrrole β-position, but steric bulk from methyl groups limits accessibility .

- Protecting group strategies (e.g., 2,5-dimethylpyrrole) are critical to prevent side reactions during functionalization .

- Synthetic Optimization : Use of microwave-assisted synthesis or flow chemistry improves yields in multi-step routes .

Q. Are there known biological interactions or biomarker applications for this compound?

- Biomarker Potential : Pyrrole adducts (e.g., 2,5-dimethylpyrrole-lysine) are proposed biomarkers for n-hexane exposure, detected via colorimetric assays with 4-dimethylaminobenzaldehyde (DMBA) .

- Limitations : Auto-oxidation and SH-group adduct formation may lead to underestimation in biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.